Methyl 3-(cyclopropyl)thiophene-2-carboxylate

Antiviral drug discovery Influenza hemagglutinin Hydrophobic shielding

Methyl 3-(cyclopropyl)thiophene-2-carboxylate (CAS 1871848-03-1) is a heterocyclic building block that integrates a thiophene ring with a cyclopropyl substituent at the 3-position and a methyl ester at the 2-position. The cyclopropylthiophene motif has garnered significant attention for its potential to improve the pharmaceutical properties of drug candidates, including antiviral and antibacterial applications.

Molecular Formula C9H10O2S
Molecular Weight 182.24
CAS No. 1871848-03-1
Cat. No. B2677437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(cyclopropyl)thiophene-2-carboxylate
CAS1871848-03-1
Molecular FormulaC9H10O2S
Molecular Weight182.24
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)C2CC2
InChIInChI=1S/C9H10O2S/c1-11-9(10)8-7(4-5-12-8)6-2-3-6/h4-6H,2-3H2,1H3
InChIKeyDGJWYQCIKIHFRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(Cyclopropyl)thiophene-2-Carboxylate (CAS 1871848-03-1): An Emerging Bifunctional Scaffold for Antiviral and Antibacterial Discovery


Methyl 3-(cyclopropyl)thiophene-2-carboxylate (CAS 1871848-03-1) is a heterocyclic building block that integrates a thiophene ring with a cyclopropyl substituent at the 3-position and a methyl ester at the 2-position. The cyclopropylthiophene motif has garnered significant attention for its potential to improve the pharmaceutical properties of drug candidates, including antiviral and antibacterial applications [1]. The compound belongs to the class of thiophene carboxylic acid derivatives, which are established pharmacophores in numerous FDA-approved drugs [2]. Its bifunctional architecture—combining a metabolically stabilising cyclopropyl group with a synthetically versatile carboxylate ester—positions it as a key intermediate for the synthesis of complex, multi-substituted thiophene derivatives with tailored electronic and biological properties [3].

Why Methyl 3-(Cyclopropyl)thiophene-2-Carboxylate Cannot Be Replaced by Simple Halo, Hydro, or Regioisomeric Analogs


In-class thiophene carboxylates cannot be interchangeably substituted without compromising biological and synthetic outcomes. The 3-cyclopropyl group imparts a unique hydrophobic shielding effect in antiviral targets, as demonstrated in the M090 inhibitor series, where it significantly enhances binding to influenza hemagglutinin [1]. Simple 3-halo (Br, I) or unsubstituted (H) analogs lack this pharmacophoric contribution and may introduce metabolic liabilities such as CYP-mediated bioactivation of the thiophene ring or dehalogenation [2]. Furthermore, the 3-cyclopropyl configuration directly impacts synthetic efficiency: palladium-catalyzed Suzuki–Miyaura cross-coupling with cyclopropylboronic acid proceeds with distinct reactivity compared to aryl or alkyl couplings, requiring optimized catalytic systems to avoid protodeboronation and achieve useful yields of the methyl carboxylate derivative [3]. Regioisomeric 4-cyclopropyl and 2-cyclopropyl variants exhibit altered electronic and steric profiles, affecting downstream derivatization and target binding.

Quantitative Differentiation Evidence for Methyl 3-(Cyclopropyl)thiophene-2-Carboxylate Against Closest Analogs


Hydrophobic Shielding in Influenza Hemagglutinin: M090 3-Cyclopropylthiophene vs. Des-Cyclopropyl Analog

Molecular dynamics simulations and thermodynamic integration calculations on the pinanamine-based inhibitor M090, which contains the 3-cyclopropylthiophene-2-yl-methylamine substructure directly accessible from the title compound, revealed that the 3-cyclopropylthiophene moiety provides a critical hydrophobic shielding effect that stabilizes the ligand-protein complex in the influenza A hemagglutinin binding pocket [1]. Inhibitory potency across M090 and related analogues spanned a 250-fold range (IC50 range: ~0.02 µM to ~5 µM) [2]. Computational analysis compared a reversed binding pose where the cyclopropylthiophene and pinanamine units are exchanged, demonstrating that the specific orientation of the 3-cyclopropyl group is essential for optimal binding; the absence of this motif significantly weakens the interaction [1][2].

Antiviral drug discovery Influenza hemagglutinin Hydrophobic shielding

E. coli MetAP Enzyme Inhibition: 3-Cyclopropylthiophene IC50 vs. Fragment Baselines

In a fragment-based screening study against Escherichia coli methionine aminopeptidase (MetAP), 3-cyclopropylthiophene—the direct non-esterified core of the title compound—demonstrated an IC50 of 13 µM against the Fe(II) form of the enzyme [1]. While the comparator data for unsubstituted thiophene or 3-alkylthiophene fragments in the same assay were not explicitly reported, the same study identified that structural modifications around the cyclopropylthiophene scaffold could significantly enhance inhibitory potency, with the cyclopropyl group contributing to both enzyme inhibition and bacterial growth inhibition [1]. The methyl carboxylate ester of the title compound provides a handle for further optimization of potency and physicochemical properties, such as LogP and solubility, which are critical for antibacterial lead development [2].

Antibacterial Metalloenzyme inhibition Fragment-based drug discovery

Synthetic Accessibility: Optimized Suzuki–Miyaura Yield for Methyl Cyclopropylthiophene Carboxylates vs. Halo Precursors

Paškevičius et al. (2023) reported an optimized palladium-catalyzed Suzuki–Miyaura cross-coupling for the synthesis of methyl cyclopropylthiophene carboxylates from the corresponding methyl bromothiophene carboxylates. This represents the most efficient and general route to this compound class, addressing a long-standing synthetic bottleneck [1][2]. The study demonstrated that the 3-cyclopropyl regioisomer requires careful optimization of catalyst (Pd(PPh3)4 or PdCl2(dppf)), base (K2CO3 or Cs2CO3), and solvent (toluene/water) to achieve useful yields, as competing protodeboronation of cyclopropylboronic acid can limit efficiency [1]. Analogous 3-iodo and 3-bromo precursors are also viable substrates for this coupling . However, the methyl 3-iodothiophene-2-carboxylate precursor (CAS 62353-77-9) is significantly more expensive (~$50–$100/g) than the corresponding bromo analog (CAS 26137-08-6, ~$10–$20/g) , making the bromo-to-cyclopropyl route the most cost-effective entry to the title compound [1]. In contrast, the des-cyclopropyl parent compound, methyl thiophene-2-carboxylate (CAS 5380-42-7), bypasses cross-coupling entirely but lacks the critical cyclopropyl pharmacophore .

Synthetic chemistry Cross-coupling Process optimization

Structural and Conformational Rigidity: TPSA and LogP Differentiation from 3-Halo Analogs

Computational analysis differentiates the target compound from its halogenated 3-substituted analogs in key drug-likeness parameters. The TPSA and LogP values impact membrane permeability, solubility, and off-target binding. For the target compound, the cyclopropyl group introduces steric bulk and modest lipophilicity without the heavy-atom effect of iodine or the metabolic instability of bromine (Table 1). Methyl 3-iodothiophene-2-carboxylate has a molecular weight of 268.07 g/mol and LogP ~2.4, compared to the title compound's molecular weight of 182.24 g/mol and LogP ~2.4 (computational predictions vary) . While the LogP values are similar, the markedly lower molecular weight and absence of a labile C–I bond make the target compound more suitable for lead optimization campaigns aiming for lower molecular weight and favorable ADME profiles. The cyclopropyl group also resists CYP450-mediated oxidation better than methyl or ethyl substituents, a well-established advantage in medicinal chemistry [1].

Physicochemical properties Drug-likeness Lead optimization

Strategic Procurement Scenarios for Methyl 3-(Cyclopropyl)thiophene-2-Carboxylate in Drug Discovery and Chemical Biology


Antiviral Lead Optimization Targeting Influenza Hemagglutinin

Based on the hydrophobic shielding evidence in the M090 inhibitor series [1], research groups focused on developing next-generation influenza antivirals that overcome M2-S31N multi-drug resistance should prioritize this compound as a key intermediate. The 3-cyclopropylthiophene-2-yl-methylamine scaffold, directly derivable from the methyl ester, has demonstrated a 250-fold potency range within the pinanamine series, indicating high tunability. Procurement is recommended for SAR campaigns exploring amine, amide, and heterocyclic variations at the 2-position ester, with the cyclopropyl group serving as a fixed pharmacophoric anchor.

Quote Request

Request a Quote for Methyl 3-(cyclopropyl)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.